2,2'-(1E,1'E)-(trans (+/-)-Cyclohexane-1,2-diylbis(azan-1-YL-1-ylidene)bis(methan-1-YL-1-ylidene)diphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

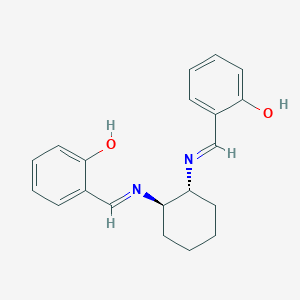

This compound is a fluorescent chemosensor that contains two intramolecular hydrogen bonds . It’s based on the combination of phenolic hydroxy and imine groups .

Synthesis Analysis

The compound was synthesized by a Knoevenagel condensation reaction . It was chemically characterized by 1 H-NMR, 13 C-NMR, FT-IR spectroscopy, and AccuTOF-DART mass spectrometry .Molecular Structure Analysis

The molecular structure of this compound involves a six-membered ring type with strong intramolecular hydrogen bonds . The barrier for proton transfer is much less .Chemical Reactions Analysis

The excited state dynamical process for this system was investigated theoretically using density functional theory (DFT) and time-dependent DFT (TDDFT) methods . The results showed that two intramolecular hydrogen bonds in the system strengthen in the S1 state, which may trigger an excited state proton transfer (ESPT) process .Physical and Chemical Properties Analysis

The optical properties of the compound were obtained using UV–Vis and fluorescence spectroscopies . The compound exhibits excellent optical and electrical properties, and potential use as an electroluminescent material .Applications De Recherche Scientifique

Synthesis and Structural Characterization

One area of research involves the synthesis and structural characterization of manganese(III) complexes that are linked by azide ligands. These complexes demonstrate significant antiferromagnetic interactions, which are transmitted through the azide ligands. Remarkably, these compounds exhibit spin canting at low temperatures, highlighting their potential in magnetic and materials science research (Song et al., 2014).

Catalytic Applications

Another study has demonstrated the catalytic efficiency of Ru(III) and Fe(III) complexes in the oxidation of various substrates like styrene, cyclohexene, and limonene. These catalysts, when encapsulated in zeolite Y, have shown to provide high selectivity towards the formation of allylic oxidation products. The presence of H2SO4 is found to enhance both the conversion rates and selectivity for epoxidation, offering insights into green chemistry applications (Godhani et al., 2017).

Detection of Heavy Metals

Research into the detection of heavy metals has utilized Schiff base compounds derived from this chemical backbone. For instance, polymer membrane electrodes based on Schiff base derivatives have been developed for the nano-level detection of cadmium ions. These electrodes demonstrate a Nernstian response in a wide concentration range, highlighting their application in environmental monitoring and safety (Gupta et al., 2009).

Environmental Analysis

In environmental analysis, cloud point extraction combined with flame atomic absorption spectrometry has been employed for the determination of lead (II) in environmental and food samples. The use of Schiff base compounds in these methodologies underscores their versatility in analytical chemistry for trace metal analysis (Soylak et al., 2012).

Mécanisme D'action

Orientations Futures

The compound has potential applications as fluorescence probes, luminescent materials, light emitting diodes, and molecular switches . More attention has been directed to excited state double proton transfer processes because of their intrinsic property of mimicking proton relay in vital biosystems .

Propriétés

IUPAC Name |

2-[[(1R,2R)-2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2/t17-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSLPBBQHFXWBW-QZTJIDSGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2863300.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}acetamide](/img/structure/B2863301.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2863304.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2863306.png)

![(1-ethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2863307.png)

![4-chloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2863308.png)

![N-[6-(4-fluorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2863311.png)

![4-(tert-butyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2863312.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2863315.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863320.png)

![1-(6-Oxa-2-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2863321.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B2863323.png)